Dlpg L-5112

Übersicht

Beschreibung

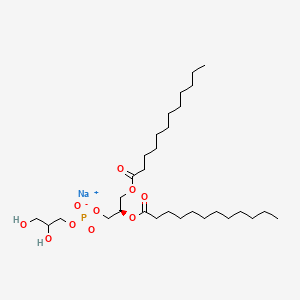

Dlpg L-5112, also known as 1,2-Dilauroyl-sn-glycero-3-phospho-sn-glycerol, Sodium Salt, is a compound with the molecular formula C30H58NaO10P . It has a molecular weight of 632.7 g/mol . This compound is a form of phosphatidylglycerol (PG), a minor component (1-2%) of most cell membranes .

Molecular Structure Analysis

The molecular structure of this compound includes two lauroyl groups attached to a glycerol backbone, which is further linked to a phospho-sn-glycerol group . The InChI string representation of the molecule isInChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 632.7 g/mol . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound is soluble in a chloroform:methanol mixture in a 5:1 ratio .Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Phase Metastability

Dilauroylphosphatidylglycerol (DLPG) exhibits stable subgel and liquid crystalline lamellar phases, Lc and Lα, and also metastable gel phases, Lβ′ and Pβ′, under physiologically relevant conditions. This characteristic is important for understanding the behavior of lipid membranes and their potential applications in biophysics and material sciences (Koynova, 1997).

FPGA Implementation in Electronic Support Measures

While not directly related to DLPG L-5112, research on FPGA (Field-Programmable Gate Array) implementations of the DLMS (Delayed Least Mean Square) algorithm provides insights into electronic support measures and high-speed digital processing. This technology is relevant for advanced computational applications, including those in scientific research (Ting et al., 2005).

Descriptor Lists in Plant Genetic Resources

Descriptor Lists (DLs), as developed by Bioversity International, offer a standardized characterization system for plant genetic resources data. These tools are crucial for establishing databases and facilitating information exchange in the field of botany and agriculture (Gotor et al., 2008).

Modular Multisensory DLR-HIT-Hand Architecture

Research into the hardware and software architecture of multisensory robotic hands, like the DLR-HIT-Hand, contributes to advancements in robotics. This technology, employing FPGA for data collection and control, has applications in scientific research, particularly in experimental and automation tasks (Liu et al., 2008).

Dynamic Light Scattering in Biomedical Sciences

Dynamic Light Scattering (DLS) techniques are instrumental in studying the diffusion behavior of macromolecules, with applications in protein, nucleic acid research, and the study of their interactions. This method is fundamental in various aspects of biomedical research (Stetefeld et al., 2016).

Deep Learning in Water Resources

Deep Learning (DL) has transformative applications in water resource sciences, addressing challenges such as data discoverability and hydrologic scaling. DL's capacity for processing complex data makes it a valuable tool for scientific research in environmental and earth sciences (Shen, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Dlpg L-5112, also known as 1,2-Dilauroyl-sn-glycero-3-phosphoglycerol, sodium salt (DLPG), is a form of phosphatidylglycerol (PG) . PG is a minor component (1-2%) of most cell membranes . It can be found at higher concentrations (up to 11% of the total lipid content) in lung surfactant . Therefore, the primary targets of this compound are cell membranes, particularly those in the lungs.

Mode of Action

It is known that pg is used by cells as an intermediate in cardiolipin synthesis . Cardiolipin is a crucial component of the inner mitochondrial membrane, where it constitutes about 20% of the total lipid composition and plays a key role in several mitochondrial processes.

Biochemical Pathways

This compound, as a form of PG, is involved in the synthesis of cardiolipin . Cardiolipin is essential for the optimal function of numerous enzymes that are involved in mitochondrial energy metabolism. It’s also known that bacterial membranes contain up to 20% of PG .

Pharmacokinetics

Given its solubility in chloroform:methanol, 5:1 , it can be inferred that it might have good bioavailability in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The presence of this compound in amniotic fluid indicates fetal lung maturity and is the basis of clinical testing for fetal fitness . This suggests that this compound might play a role in lung development and function.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It’s recommended to store it dry at 4°C . Furthermore, as a component of lung surfactant, its function might be influenced by the conditions in the lung environment. More research is needed to fully understand how environmental factors influence the action of this compound .

Biochemische Analyse

Biochemical Properties

Dlpg L-5112 is involved in several biochemical reactions, primarily due to its role as a phospholipid. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used by cells as an intermediate in cardiolipin synthesis, a crucial component of the inner mitochondrial membrane . Additionally, it is found in bacterial membranes, where it can constitute up to 20% of the total lipid content . The interactions of this compound with these biomolecules are essential for maintaining cellular structure and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In lung surfactant, this compound helps reduce surface tension, which is vital for proper lung function . Its presence in amniotic fluid is an indicator of fetal lung maturity . Furthermore, this compound is involved in the synthesis of cardiolipin, which is essential for mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific proteins and enzymes, influencing their activity. For example, this compound is an intermediate in cardiolipin synthesis, where it interacts with enzymes involved in this pathway . Additionally, this compound’s surfactant properties are due to its ability to reduce surface tension, which is crucial for lung function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable when stored dry at 4°C, but its stock solutions should be stored properly to maintain stability . Over time, this compound can degrade, which may affect its biochemical properties and interactions with biomolecules. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in lung surfactant and mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is beneficial for lung function and mitochondrial activity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes and affecting cell viability . Threshold effects have been observed, indicating that there is an optimal dosage range for this compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of cardiolipin . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. This compound’s role in lung surfactant also affects lipid metabolism in the lungs . These interactions are crucial for maintaining cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization in lung surfactant and mitochondrial membranes is essential for its function in these tissues . Its distribution affects its biochemical properties and interactions with other biomolecules.

Subcellular Localization

This compound is localized in specific subcellular compartments, including lung surfactant and mitochondrial membranes . Its activity and function are influenced by its subcellular localization. This compound’s targeting signals and post-translational modifications direct it to these compartments, where it plays a crucial role in maintaining cellular function .

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSYGHBBDDURM-AMRYRHMLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677100 | |

| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322647-27-8 | |

| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)